N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine
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Overview
Description
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is also known as norbornane. The presence of the pyrrolidine ring and the bicyclic structure makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptan-2-ol, which can be synthesized from norbornene through hydroboration-oxidation. The alcohol is then converted to the corresponding amine via azide formation followed by reduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a ligand for NMDA receptors, which are involved in neurodegenerative disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, which modulates the flow of ions through the receptor channel. This interaction can influence neurotransmitter release and synaptic plasticity, making it relevant in the study of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also features a bicyclo[2.2.1]heptane structure and is studied for similar applications.
Norbornyl Alcohol: Another compound with a bicyclo[2.2.1]heptane structure, used in various chemical reactions.
Uniqueness
N-{bicyclo[2.2.1]heptan-2-yl}-1-methylpyrrolidin-3-amine is unique due to its combination of the bicyclo[2.2.1]heptane structure and the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .
Properties
Molecular Formula |
C12H22N2 |
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Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H22N2/c1-14-5-4-11(8-14)13-12-7-9-2-3-10(12)6-9/h9-13H,2-8H2,1H3 |
InChI Key |
RSTPJEKEYJDWAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NC2CC3CCC2C3 |
Origin of Product |
United States |
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